4-Amino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide
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Overview
Description
4-Amino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide is a heterocyclic compound with the molecular formula C8H9NO2S. It is known for its unique structure, which includes a thiophene ring fused with a benzene ring and an amino group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide can be achieved through several methods. One common approach involves the nitration of 1,3-dihydrobenzo[c]thiophene 2,2-dioxide followed by reduction to introduce the amino group. Another method includes the acylation of 1,3-dihydrobenzo[c]thiophene 2,2-dioxide, followed by reduction to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale nitration and reduction processes. These methods are optimized for high yield and purity, ensuring that the compound meets the necessary standards for various applications .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide undergoes several types of chemical reactions, including:
Electrophilic Substitution: This compound can undergo nitration, sulfonation, and iodination, primarily at the 5-position.
Reduction: The nitro group can be reduced to an amino group using common reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid are commonly used for nitration reactions.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of 1,3-dihydrobenzo[c]thiophene 2,2-dioxide, depending on the specific reagents and conditions used .
Scientific Research Applications
4-Amino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide has a wide range of scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: This compound is explored for its potential therapeutic properties, including its use as a precursor for drug development.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Amino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide involves its interaction with various molecular targets. The amino group at the 4-position allows it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence various biochemical pathways, making it a compound of interest for further research .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide
- 5,6-Diamino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide
Uniqueness
4-Amino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications that similar compounds may not be suitable for .
Properties
Molecular Formula |
C8H9NO2S |
---|---|
Molecular Weight |
183.23 g/mol |
IUPAC Name |
2,2-dioxo-1,3-dihydro-2-benzothiophen-4-amine |
InChI |
InChI=1S/C8H9NO2S/c9-8-3-1-2-6-4-12(10,11)5-7(6)8/h1-3H,4-5,9H2 |
InChI Key |
BOGWZNMYEMBABK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CS1(=O)=O)C(=CC=C2)N |
Origin of Product |
United States |
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